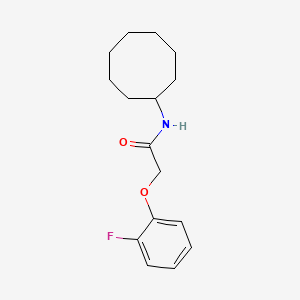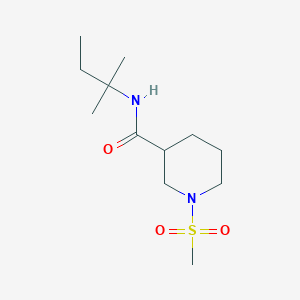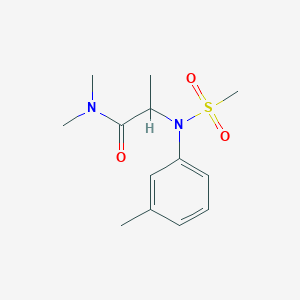![molecular formula C16H18FN3O3S B4482422 2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE](/img/structure/B4482422.png)
2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE
Overview
Description
2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a methanesulfonamido group, and a pyridinylmethyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Methanesulfonamido Group Addition: The fluorophenyl intermediate is then reacted with methanesulfonyl chloride in the presence of a base to form the methanesulfonamido derivative.
Pyridinylmethyl Group Introduction: The final step involves the coupling of the methanesulfonamido derivative with a pyridinylmethyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(3-CHLOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE
- 2-[N-(3-BROMOPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE
- 2-[N-(3-METHYLPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE
Uniqueness
The presence of the fluorine atom in 2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets, compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound for specific applications where these properties are desirable.
Properties
IUPAC Name |
2-(3-fluoro-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-12(16(21)19-11-13-6-8-18-9-7-13)20(24(2,22)23)15-5-3-4-14(17)10-15/h3-10,12H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIHGAVHAQJRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)N(C2=CC(=CC=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Methoxyphenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide](/img/structure/B4482343.png)
![2-(benzylthio)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4482350.png)
![N-{1-benzyl-2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}nicotinamide](/img/structure/B4482357.png)
![3-{[TRANS-4-(1-PIPERIDINYLCARBONYL)CYCLOHEXYL]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE](/img/structure/B4482365.png)
![N-(2,5-dimethoxyphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4482366.png)
![4-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-6-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B4482374.png)
![1-[N-(4-ethylphenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxamide](/img/structure/B4482379.png)
![1-(4-PHENYLPIPERAZIN-1-YL)-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE](/img/structure/B4482380.png)





![6-(3-isopropyl-1H-pyrazol-5-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4482431.png)
